9-Chloro-7-methyl-1,2,3,4-tetrahydroacridine
Overview
Description
9-Chloro-7-methyl-1,2,3,4-tetrahydroacridine is a chemical compound with the molecular formula C₁₄H₁₄ClN and a molecular weight of 231.72 g/mol . It belongs to the class of acridine derivatives, which have been extensively studied for their diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
The primary target of 9-Chloro-7-methyl-1,2,3,4-tetrahydroacridine is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the brain. By inhibiting AChE, the compound increases the concentration of acetylcholine in the brain, which is beneficial in conditions like Alzheimer’s disease .
Mode of Action
This compound acts as a reversible inhibitor of AChE . It binds to the active site of the enzyme, preventing it from breaking down acetylcholine. This results in an increased concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Biochemical Pathways
The compound affects the cholinergic pathway in the brain. By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. This enhances the transmission of signals in the cholinergic neurons, which play a crucial role in memory and learning .
Pharmacokinetics
Like other acridine derivatives, it is expected to have good absorption and distribution profiles due to its planar structure
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to improved cognitive function, particularly in patients with Alzheimer’s disease, where a deficiency of acetylcholine is often observed . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, factors such as the patient’s age, health status, and concomitant medications can affect the compound’s efficacy and safety profile.
Biochemical Analysis
Biochemical Properties
9-Chloro-7-methyl-1,2,3,4-tetrahydroacridine, like other acridine derivatives, is known to interact with DNA and related enzymes . The planar form of this compound allows it to intercalate into double-stranded DNA, which is fuelled by charge transfer and π-stacking interactions . This interaction can influence biological processes involving DNA and related enzymes .
Cellular Effects
The interaction of this compound with DNA can have significant effects on various types of cells and cellular processes. For instance, the unwinding of the helical structure of DNA due to intercalation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound primarily involves its interaction with DNA. The compound’s planar structure allows it to sandwich between the base pairs of the double helix, causing the helical structure to unwind . This can lead to changes in gene expression and can influence enzyme inhibition or activation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-7-methyl-1,2,3,4-tetrahydroacridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroaniline with acetone in the presence of a Lewis acid catalyst, followed by cyclization to form the acridine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
9-Chloro-7-methyl-1,2,3,4-tetrahydroacridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acridone derivatives.
Reduction: Reduction reactions can convert the compound to its tetrahydro form.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions include acridone derivatives, reduced tetrahydroacridine forms, and various substituted acridine derivatives .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Tacrine (9-amino-1,2,3,4-tetrahydroacridine): Used in the treatment of Alzheimer’s disease.
Quinacrine: Known for its antimalarial and anticancer properties.
Acridine Orange: Used as a fluorescent dye and photosensitizer in biological research.
Uniqueness
9-Chloro-7-methyl-1,2,3,4-tetrahydroacridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl substituents influence its reactivity and potential therapeutic applications, distinguishing it from other acridine derivatives .
Properties
IUPAC Name |
9-chloro-7-methyl-1,2,3,4-tetrahydroacridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN/c1-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h6-8H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHWSNJNZUUKBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3CCCCC3=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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